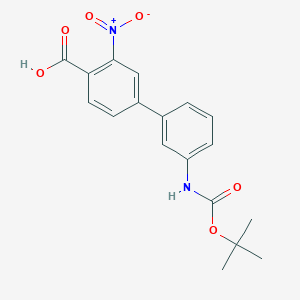
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid (3-BOC-APNB) is an organic molecule used in various scientific research applications. It is a derivative of nitrobenzoic acid, with a 3-boc-aminophenyl substituent. This molecule is widely used in organic synthesis, biochemistry and pharmacology, due to its unique structure and properties. 3-BOC-APNB has been used in a variety of research fields, including drug discovery, chemical synthesis, and molecular biology.
Applications De Recherche Scientifique
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used in drug discovery, as a building block for synthesizing new compounds, and as a tool for studying the structure and function of proteins. It has also been used in the study of enzyme catalysis, drug metabolism, and signal transduction. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been used to study the effects of drugs on the central nervous system and to investigate the mechanisms of drug action.
Mécanisme D'action
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% can reduce inflammation and pain. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are important mediators of inflammation and pain. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Finally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of research applications. Additionally, 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is relatively stable, and it can be stored for long periods of time without degrading. However, it is important to note that 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% is a toxic compound and should be handled with care.
Orientations Futures
There are several potential future directions for research involving 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%. One potential direction is to investigate the effects of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% on other enzymes, such as those involved in signal transduction pathways. Another potential direction is to investigate the effects of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% on cell proliferation and differentiation. Additionally, further research could be done to explore the potential therapeutic applications of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%, such as its use in the treatment of inflammation and pain. Finally, further research could be done to investigate the potential toxic effects of 3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95%.
Méthodes De Synthèse
3-(3-BOC-Aminophenyl)-5-nitrobenzoic acid, 95% can be synthesized by a variety of methods, including the use of nitrobenzoic acid as the starting material. The nitrobenzoic acid is reacted with 3-boc-aminophenyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of between 0 and 50°C, and the product is then purified by recrystallization.
Propriétés
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-14-6-4-5-11(8-14)12-7-13(16(21)22)10-15(9-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEKNYHQRBWNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Boc-aminophenyl)-5-nitrobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




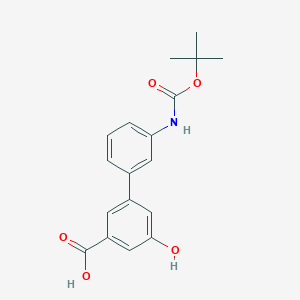
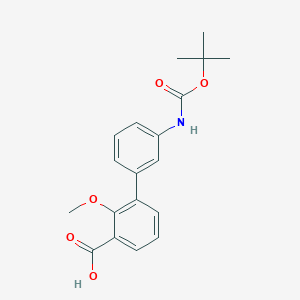
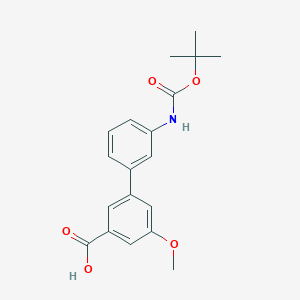
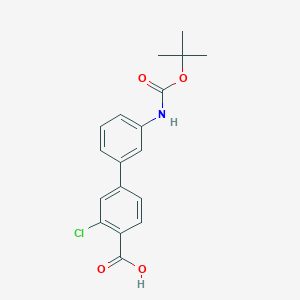
![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)




